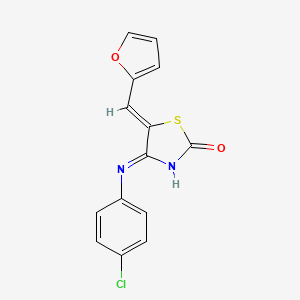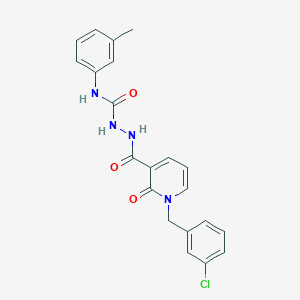
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound seems to contain a pyridine ring, a benzyl group, and a hydrazinecarboxamide group. The synthesis of such a compound would likely involve the formation of the pyridine ring, followed by the attachment of the benzyl group and the hydrazinecarboxamide group. The exact synthesis process would depend on the starting materials and the specific reactions used1.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The pyridine ring and the benzyl group are likely to be planar due to the presence of conjugated pi bonds. The hydrazinecarboxamide group could add some three-dimensionality to the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. The pyridine ring might undergo electrophilic substitution reactions, while the hydrazinecarboxamide group could participate in nucleophilic substitution reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point and boiling point, and specific optical properties. These properties would need to be determined experimentally.Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of complex organic compounds, such as "2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide," often involves multiple steps including condensation, cyclization, and functionalization reactions. These processes are fundamental in organic chemistry research for constructing novel molecules with potential therapeutic applications. For example, the synthesis of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety involves steps like condensation with p-anisaldehyde and treatment with hydrazine hydrate to yield various biologically active compounds (Gouda et al., 2010). Such synthetic strategies are crucial for developing new compounds with enhanced pharmacological profiles.
Biological Activities
The antimicrobial and anticancer activities of synthesized compounds are significant areas of investigation. Many studies focus on evaluating the biological activities of newly synthesized derivatives. For instance, compounds derived from similar synthesis processes have been assessed for their antimicrobial properties, with some exhibiting promising activities against various pathogens (Abdalha et al., 2011). This highlights the potential of such compounds in contributing to the development of new antimicrobial agents.
Mechanistic Studies
Research into the chemical reactivity and mechanism of action of these compounds provides insights into their potential therapeutic uses. Understanding the interaction between these molecules and biological targets is essential for drug design and development. Studies on the reactivity of enaminonitriles in heterocyclic synthesis, for example, have led to the creation of new pyrazole, pyridine, and pyrimidine derivatives with potential applications in medicine (Fadda et al., 2012).
Safety And Hazards
The safety and hazards associated with this compound would depend on its reactivity and its biological activity. It’s important to handle all chemicals with care and to follow safety protocols when working with them2.
Orientations Futures
The future research directions for this compound would depend on its properties and its potential applications. If it has promising biological activity, it might be further developed as a drug. If it has interesting chemical reactivity, it might be used in the synthesis of other compounds.
Please note that this is a general analysis based on the structure of the compound and the functional groups present in it. For a more detailed and accurate analysis, specific studies and experiments would need to be conducted.
Propriétés
IUPAC Name |
1-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3/c1-14-5-2-8-17(11-14)23-21(29)25-24-19(27)18-9-4-10-26(20(18)28)13-15-6-3-7-16(22)12-15/h2-12H,13H2,1H3,(H,24,27)(H2,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGBSWCVKVNELB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-(m-tolyl)hydrazinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

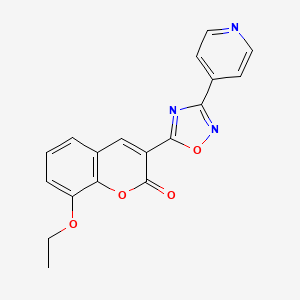
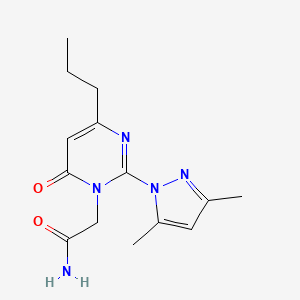
![Ethyl 4-(2-benzyl-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2987378.png)
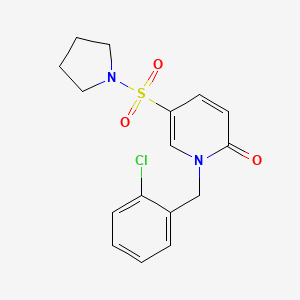

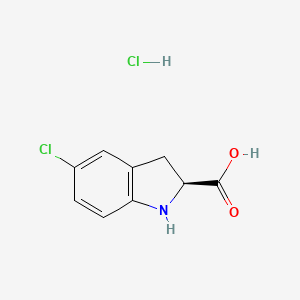
![2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2987386.png)
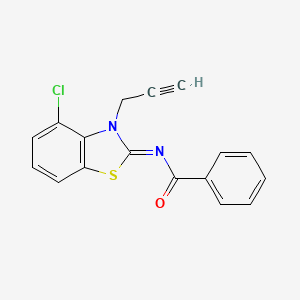

![2-[Methyl(prop-2-yn-1-yl)amino]-2-phenylacetamide](/img/structure/B2987393.png)
![N-(3-methoxyphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2987394.png)
![(Z)-2-nitro-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2987395.png)

